molecular formula C8H10N4 B11917657 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11917657
M. Wt: 162.19 g/mol
InChI Key: XGBMUECAYNVBJS-UHFFFAOYSA-N
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Description

6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

The primary applications of 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine are rooted in its medicinal properties. Research indicates that compounds with similar structures often exhibit significant biological activities, particularly as inhibitors of key enzymes involved in disease processes.

Anticancer Properties

Several studies have highlighted the potential of pyrrolo[3,4-d]pyrimidine derivatives, including this compound, as anticancer agents. For instance, derivatives have shown efficacy in inhibiting autophagy-related proteins crucial for cancer cell survival and proliferation. This mechanism is vital as autophagy can contribute to the resistance of cancer cells to therapies.

Inhibition of Kinases

The compound has been evaluated for its ability to inhibit various kinases, which are critical targets in cancer therapy. Studies have demonstrated that related compounds can effectively inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a significant role in tumor angiogenesis. Additionally, pyrrolo[3,4-d]pyrimidines have been explored for their activity against epidermal growth factor receptors (EGFR), further underscoring their potential in treating cancers associated with these pathways .

Synthesis and Structural Insights

The synthesis of this compound can be approached through various methods involving the condensation of appropriate precursors. The structural complexity of this compound allows it to serve as a scaffold for designing novel therapeutics aimed at multiple targets within cancer biology.

Synthetic Methods

Common synthetic routes include the use of formamide and other reagents under reflux conditions to yield the desired pyrrolo[3,4-d]pyrimidine framework. The specific reaction conditions and yields vary based on the substituents and starting materials used .

Case Studies and Research Findings

Several research articles provide insights into the applications and effectiveness of this compound and its derivatives:

Study Focus Findings
Study 1 Anticancer ActivityDemonstrated inhibition of autophagy-related proteins in cancer cells.
Study 2 Kinase InhibitionEffective against VEGFR-2 and EGFR; potential for use in targeted cancer therapies.
Study 3 Synthesis & ActivityHighlighted the synthesis methods and biological evaluation against various cancer cell lines.

Mechanism of Action

The mechanism of action of 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting downstream signaling pathways. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Uniqueness: 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain molecular targets. This uniqueness makes it a valuable compound for the development of targeted therapies and novel materials .

Biological Activity

6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a member of the pyrrolo[3,4-d]pyrimidine class of compounds, which are known for their diverse biological activities, particularly in the field of medicinal chemistry. This compound's unique structure, featuring a pyrrolo ring fused with a pyrimidine core, positions it as a promising candidate for further research, especially in anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}N4_{4}, with a molecular weight of approximately 178.20 g/mol. The presence of an ethyl group at the 6-position and an amino group at the 4-position enhances its reactivity and potential interactions with biological targets.

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines, including this compound, exhibit significant biological activity through various mechanisms:

  • Inhibition of Kinases : Compounds in this class have shown potent inhibition against key kinases such as epidermal growth factor receptor (EGFR) and ErbB2. This inhibition leads to apoptosis in cancer cells by triggering cell cycle arrest and increasing levels of active caspase-3, a marker for apoptosis .
  • Targeting Malaria : Some studies have explored similar compounds as inhibitors targeting Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are crucial for malaria parasite survival. For instance, pyrrolo[2,3-d]pyrimidines have been designed to inhibit PfCDPK4 with promising IC50_{50} values ranging from 0.210 to 0.530 μM .

Biological Activity Data

Biological Activity Target IC50_{50} Value Reference
EGFR InhibitionEGFR0.016 μM
Apoptosis InductionCaspase-3Increased activity
PfCDPK4 InhibitionPfCDPK40.210–0.530 μM

Case Studies

  • Anticancer Activity : A derivative of pyrrolo[3,4-d]pyrimidine demonstrated significant anti-proliferative effects against A549 lung cancer cells with an IC50_{50} value of 8.21 μM. This study highlighted the compound's potential as a lead structure for developing novel anticancer agents .
  • Inhibitory Effects on Malaria : In silico studies designed pyrrolo[2,3-d]pyrimidines as potential inhibitors against PfCDPKs, revealing that certain derivatives could effectively bind to the active sites of these kinases and inhibit their function .

Discussion

The biological activity of this compound suggests its potential application in medicinal chemistry, particularly in cancer therapy and infectious disease treatment. The compound's ability to inhibit key enzymes involved in critical cellular processes underlines its significance as a lead compound for further development.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

6-ethylpyrrolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C8H10N4/c1-2-12-3-6-7(4-12)10-5-11-8(6)9/h3-5H,2H2,1H3,(H2,9,10,11)

InChI Key

XGBMUECAYNVBJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=C1)N=CN=C2N

Origin of Product

United States

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